Fluorescein (sodium salt)
Overview
Description
Fluorescein (sodium salt), also known as uranine, is a synthetic organic compound belonging to the xanthene dye family. It is widely used as a fluorescent tracer in various scientific and industrial applications. The compound appears as a dark orange/red powder and is slightly soluble in water and alcohol. Fluorescein (sodium salt) is known for its intense green fluorescence under ultraviolet light, making it a valuable tool in diagnostic and analytical procedures .
Preparation Methods
Synthetic Routes and Reaction Conditions: Fluorescein (sodium salt) is synthesized through the condensation of phthalic anhydride with resorcinol in the presence of a dehydrating agent such as zinc chloride. The reaction typically occurs at elevated temperatures around 195°C. The resulting fluorescein is then neutralized with sodium hydroxide to form the sodium salt .
Industrial Production Methods: In industrial settings, the production of fluorescein (sodium salt) involves several purification steps to ensure high purity. The crude product is dissolved in sodium hydroxide solution, filtered, and precipitated by acidification. The precipitate is then washed, dried, and recrystallized to obtain the final product .
Types of Reactions:
Oxidation: Fluorescein (sodium salt) can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced to form leucofluorescein, a colorless compound that can revert to fluorescein upon oxidation.
Substitution: Fluorescein (sodium salt) can participate in substitution reactions, particularly in the presence of halogens or other electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst.
Major Products Formed:
Oxidation: Oxidized fluorescein derivatives.
Reduction: Leucofluorescein.
Substitution: Halogenated fluorescein derivatives.
Scientific Research Applications
Fluorescein (sodium salt) has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent tracer in various analytical techniques, including chromatography and spectroscopy.
Biology: Employed in fluorescence microscopy to stain cells and tissues, allowing for the visualization of cellular structures and processes.
Medicine: Utilized in ophthalmology for diagnosing corneal abrasions, ulcers, and infections. It is also used in angiography to visualize blood vessels.
Industry: Applied in leak detection, water tracing, and environmental monitoring due to its strong fluorescence
Mechanism of Action
Fluorescein (sodium salt) exerts its effects through its ability to absorb light at specific wavelengths (465-490 nm) and emit light at a longer wavelength (520-530 nm). This fluorescence property allows it to be used as a tracer and diagnostic tool. The compound interacts with various molecular targets, including cellular components and biological tissues, enabling its use in imaging and diagnostic applications .
Comparison with Similar Compounds
Fluorescein (sodium salt) is unique due to its intense fluorescence and versatility. Similar compounds include:
Eosin Y: A red dye derived from fluorescein through bromination, used in histology and as a pH indicator.
Rose Bengal: A red dye used in ophthalmology and as a photosensitizer in photodynamic therapy.
Rhodamine B: A fluorescent dye used in biotechnology and as a tracer in water studies
Fluorescein (sodium salt) stands out due to its strong fluorescence, water solubility, and wide range of applications in various fields.
Properties
IUPAC Name |
disodium;3-oxospiro[2-benzofuran-1,9'-xanthene]-3',6'-diolate;dihydrate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12O5.2Na.2H2O/c21-11-5-7-15-17(9-11)24-18-10-12(22)6-8-16(18)20(15)14-4-2-1-3-13(14)19(23)25-20;;;;/h1-10,21-22H;;;2*1H2/q;2*+1;;/p-2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCZHABLJUKPBIE-UHFFFAOYSA-L | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)[O-])OC5=C3C=CC(=C5)[O-].O.O.[Na+].[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14Na2O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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